5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
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Overview
Description
5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often include the use of catalysts such as zinc chloride or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their optical properties.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory activities.
Uniqueness
5-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9FN4 |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9FN4/c14-11-1-3-12(4-2-11)18-13(5-6-17-18)10-7-15-9-16-8-10/h1-9H |
InChI Key |
IDVVWOAJNQCPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C3=CN=CN=C3)F |
Origin of Product |
United States |
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